![molecular formula C9H9ClN4S B3168556 4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol CAS No. 93073-15-5](/img/structure/B3168556.png)
4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound “4-amino-5-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” is a derivative of 1,2,4-triazole . It has a molecular formula of C9H9ClN4O, an average mass of 224.647 Da, and a monoisotopic mass of 224.046494 Da .
Synthesis Analysis
The synthesis of a similar compound, “4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one”, was performed starting from “4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” by four steps . Then it was converted to the corresponding Schiff base by using 4-methoxybenzaldehyde .
Molecular Structure Analysis
The molecular structure of “4-amino-5-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” consists of a 1,2,4-triazole ring attached to a 4-chlorobenzyl group and an amino group .
Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, which are structurally similar to “4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol”, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is present in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Synthesis of Tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols
The introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems, which are structurally related to “4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol”, has led to a series of structurally novel compounds . These compounds have been synthesized by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .
Antimicrobial Activities
The compound “4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one”, which is structurally related to “4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol”, has been synthesized and studied for its antimicrobial activities . The synthesis was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one .
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the triazole nucleus, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, can occur . These reactions could potentially lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Indole derivatives, which are structurally similar to triazole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s molecular formula is c9h9cln4o, and it has an average mass of 224647 Da . These properties could potentially influence the compound’s bioavailability.
Result of Action
It’s worth noting that certain indole derivatives have shown cytotoxicity against selected human cancer cell lines . This suggests that 4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol could potentially have similar effects.
properties
IUPAC Name |
4-amino-3-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c10-7-3-1-6(2-4-7)5-8-12-13-9(15)14(8)11/h1-4H,5,11H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSQSDHGSAZIEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNC(=S)N2N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146618 | |
Record name | 4-Amino-5-[(4-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101146618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
93073-15-5 | |
Record name | 4-Amino-5-[(4-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93073-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-[(4-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101146618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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